1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate
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Overview
Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a benzo[d]thiazole ring, an azetidinyl group, and a thiophene-3-carboxylate moiety
Mechanism of Action
Target of Action
Similar compounds have been associated with anti-inflammatory and analgesic activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with certain receptors or enzymes to exert its anti-inflammatory and analgesic effects .
Biochemical Pathways
Given its potential anti-inflammatory and analgesic activities, it might influence pathways related to inflammation and pain perception .
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, often under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Azetidin-3-yl Group Formation: The azetidin-3-yl group can be synthesized through the cyclization of a suitable β-lactam precursor.
Coupling with Thiophene-3-carboxylate: The final step involves coupling the azetidin-3-yl intermediate with thiophene-3-carboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[d]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the benzo[d]thiazole ring.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)azetidin-3-yl thiophene-3-carboxylate
- 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl furan-3-carboxylate
- 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrrole-3-carboxylate
Uniqueness
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is unique due to the combination of its trifluoromethyl, benzo[d]thiazole, azetidinyl, and thiophene moieties. This unique structure imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S2/c17-16(18,19)11-2-1-3-12-13(11)20-15(25-12)21-6-10(7-21)23-14(22)9-4-5-24-8-9/h1-5,8,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFATHXWQUIWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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